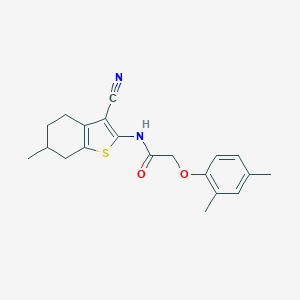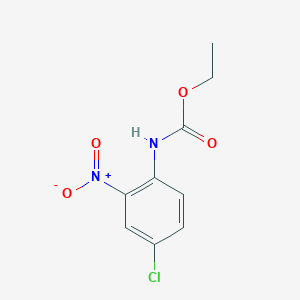
N-(4-bromophenyl)-N'-butoxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-butoxyurea, commonly referred to as BBUB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBUB is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
BBUB has been extensively studied for its potential applications in various fields. In the field of medicine, BBUB has been shown to have antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In the field of agriculture, BBUB has been shown to have herbicidal activity and can be used as a selective herbicide. BBUB has also been studied for its potential use in the synthesis of other compounds.
Mecanismo De Acción
BBUB exerts its effects by inhibiting the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses, and their inhibition can lead to a decrease in the activity of the nervous system. BBUB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
BBUB has been shown to have various biochemical and physiological effects. In animal studies, BBUB has been shown to decrease the activity of acetylcholinesterase and butyrylcholinesterase in the brain, leading to a decrease in the activity of the nervous system. BBUB has also been shown to decrease the activity of topoisomerase II in cancer cells, leading to a decrease in cell division and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBUB has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of various enzymes, making it a useful tool for studying the activity of these enzymes. BBUB also has potential applications in various fields, including medicine and agriculture. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for BBUB. One direction is the synthesis of BBUB derivatives with improved activity and reduced toxicity. Another direction is the study of BBUB's potential use in treating other diseases, such as Parkinson's disease. BBUB can also be studied for its potential use in the synthesis of other compounds with useful applications. Overall, BBUB has significant potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
BBUB can be synthesized using various methods, and one of the most common methods is the reaction of 4-bromophenyl isocyanate with butylamine. The reaction is carried out in anhydrous ethanol, and the product is purified using column chromatography. Another method involves the reaction of 4-bromophenyl isocyanate with butyl carbamate in the presence of a catalyst. The product is then purified using recrystallization.
Propiedades
Nombre del producto |
N-(4-bromophenyl)-N'-butoxyurea |
|---|---|
Fórmula molecular |
C11H15BrN2O2 |
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-butoxyurea |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-3-8-16-14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
Clave InChI |
ZXTPHXRDXYMCEU-UHFFFAOYSA-N |
SMILES |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
SMILES canónico |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)



![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)


![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)